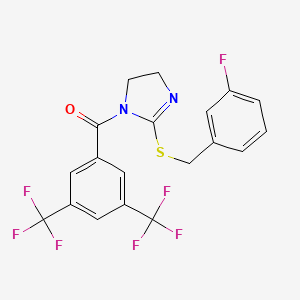

(3,5-bis(trifluoromethyl)phenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,5-bis(trifluoromethyl)phenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H13F7N2OS and its molecular weight is 450.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Polymers

Researchers synthesized new para-linked diether-diamines bearing imidazole pendants and trifluoromethyl groups, which were used to prepare a series of novel poly(amide-ether)s (PAEs) via direct phosphorylation polycondensation. These polymers exhibited excellent solubility in various organic solvents, formed low-colored and flexible thin films, and demonstrated high glass-transition temperatures and thermal stability. The polymers also showed fluorescence emission in solution and in solid state, highlighting their potential in optical and electronic applications (Ghaemy et al., 2013).

Development of Thermally Activated Delayed Fluorescent Emitters

A study focused on the synthesis and evaluation of compounds as thermally activated delayed fluorescent (TADF) emitters. The research introduced compounds like bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone, which exhibited high quantum efficiencies in blue TADF devices. These findings suggest the potential use of these compounds in the development of efficient organic light-emitting diodes (OLEDs) for display and lighting applications (Kim et al., 2016).

Fluorination to Enhance Photostability and Spectroscopic Properties

Another research effort described the synthesis of fluorinated fluorophores, aiming to enhance their photostability and improve spectroscopic properties. This study developed a method to access fluorinated analogs of various fluorophores, showcasing how fluorination can significantly impact the optical characteristics of these compounds, potentially leading to advanced applications in fluorescence-based technologies (Woydziak et al., 2012).

Mechanism of Action

Target of Action

It’s worth noting that compounds containing theimidazole moiety have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making imidazole derivatives valuable for developing new therapeutic agents .

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds containing the3,5-bis(trifluoromethyl)phenyl group have been reported to activate substrates and subsequently stabilize partially developing negative charges in transition states through explicit double hydrogen bonding . This could potentially be a part of the compound’s interaction with its targets.

Biochemical Pathways

It’s known that imidazole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that imidazole derivatives can affect a wide range of biochemical pathways.

Pharmacokinetics

The presence of the3,5-bis(trifluoromethyl)phenyl group could potentially influence these properties, as this group has been found to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries . This suggests that the compound could have unique pharmacokinetic properties that affect its bioavailability.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.

Action Environment

The presence of the3,5-bis(trifluoromethyl)phenyl group, which has been found to suppress the diffusion of polysulfides , suggests that the compound could be influenced by environmental factors such as the presence of other chemical species.

Properties

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F7N2OS/c20-15-3-1-2-11(6-15)10-30-17-27-4-5-28(17)16(29)12-7-13(18(21,22)23)9-14(8-12)19(24,25)26/h1-3,6-9H,4-5,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLZIBQGRONPTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F7N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-[(2-fluoro-5-methylphenyl)sulfonyl]{[4-(1H-imidazol-1-ylcarbonyl)phenyl]hydrazono}acetonitrile](/img/structure/B2423843.png)

![ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate](/img/structure/B2423845.png)

![7-(2-chloro-6-fluorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2423860.png)

![2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2423861.png)

![4-{[1-(4-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2423863.png)

![N-(4-ethoxyphenyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2423865.png)